(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile
Overview
Description
(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile is an organic compound characterized by its complex structure, which includes a nitrophenyl group, a piperidinylcarbonyl group, and a prop-2-ennitrile moiety
Mechanism of Action
Target of Action
Entacapone EP Impurity H, like its parent compound Entacapone, primarily targets the enzyme catechol-O-methyltransferase (COMT) . COMT plays a crucial role in the inactivation of catecholamine neurotransmitters and drugs with a catechol structure .
Mode of Action
Entacapone EP Impurity H is believed to inhibit COMT in peripheral tissues . This inhibition alters the plasma pharmacokinetics of levodopa, a precursor of dopamine . When administered concomitantly with levodopa and a decarboxylase inhibitor (e.g., carbidopa), increased and more sustained plasma levodopa concentrations are reached .
Biochemical Pathways
The inhibition of COMT by Entacapone EP Impurity H leads to a decrease in the breakdown of levodopa, thus prolonging its half-life . This results in more efficient delivery of levodopa to the brain, which can potentially improve the symptoms of Parkinson’s disease .
Pharmacokinetics
Entacapone is rapidly absorbed, distributed to a small volume, and rapidly eliminated mainly through non-renal routes . The bioavailability of oral entacapone is around 25% based on the AUC values and 35% based on urinary excretion . These properties likely extend to Entacapone EP Impurity H, influencing its bioavailability.
Result of Action
The primary result of Entacapone EP Impurity H’s action is the increased and more sustained plasma concentrations of levodopa . This leads to improved neurotransmission at the dopamine receptor level, reducing the symptoms of Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile typically involves multiple steps:
Formation of the Nitrophenyl Intermediate: The starting material, 3,4-dihydroxybenzaldehyde, undergoes nitration to introduce the nitro group at the 5-position, forming 3,4-dihydroxy-5-nitrobenzaldehyde.
Knoevenagel Condensation: The nitrophenyl intermediate is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine, resulting in the formation of the prop-2-ennitrile moiety.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to quinones using oxidizing agents like potassium permanganate or ceric ammonium nitrate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Ammonia or primary amines in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-Dihydroxyphenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile: Lacks the nitro group, which may result in different reactivity and biological activity.
(2E)-3-(3,4-Dihydroxy-5-methylphenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.
Uniqueness
The presence of the nitro group in (2E)-3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile makes it unique compared to its analogs. This group can undergo specific redox reactions and influence the compound’s biological activity, potentially enhancing its pharmacological properties.
Properties
IUPAC Name |
(E)-3-(3,4-dihydroxy-5-nitrophenyl)-2-(piperidine-1-carbonyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c16-9-11(15(21)17-4-2-1-3-5-17)6-10-7-12(18(22)23)14(20)13(19)8-10/h6-8,19-20H,1-5H2/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHDZUJODMCISU-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(=CC2=CC(=C(C(=C2)O)O)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C(=C/C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150934 | |
Record name | 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150310-15-8 | |
Record name | 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1150310158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3,4-Dihydroxy-5-nitrophenyl)-2-(piperidin-1-ylcarbonyl)prop-2-ennitrile, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3,4-DIHYDROXY-5-NITROPHENYL)-2-(PIPERIDIN-1-YLCARBONYL)PROP-2-ENNITRILE, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ22C9I6H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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